
Iron manganese oxide (Fe2MnO4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of nano-structured bimetallic FeMnO3 and mixed monometallic iron manganese oxides has been achieved through a urea combustion method. This method utilizes iron (III) chloride, manganese (II) chloride tetrahydrate, and urea, followed by calcination at temperatures of 400 and 650°C. The calcination temperature plays a critical role in determining the product: at 650°C, a pure nano-structured bimetallic FeMnO3 with a perovskite-type structure is formed, whereas at 400°C, mixed monometallic iron manganese oxides are produced (Habibi & Mosavi, 2017).
Molecular Structure Analysis
Fe4Si2Sn7O16, a related compound, exhibits a crystal structure with alternating layers of Fe(2+) ions coordinated by O (oxide layer) and Sn (stannide layer), bridged by SiO4 tetrahedra. Manganese substitution in the oxide layer introduces geometrically frustrated magnetism due to the kagomé lattice topology of high-spin M(2+) ions (Allison et al., 2016).
Chemical Reactions and Properties
The adsorption behavior of arsenic on mesoporous silica modified by iron-manganese binary oxide (FeMnOx) demonstrates the compound's ability to remove contaminants with high efficiency. Calcination at 350°C enhances its performance, making it an effective adsorbent for treating arsenic-contaminated drinking water (Zhou et al., 2020).
Physical Properties Analysis
Porous magnetic manganese oxide nanostructures, fabricated by mixing KMnO(4) solution and oleic acid-capped Fe(3)O(4) particles, show a large adsorption capability and high organic pollutant removal rates due to their large surface area and pore volume. These nanostructures are also recyclable and exhibit strong magnetism for easy separation in wastewater treatment (Chen et al., 2011).
Chemical Properties Analysis
Catalytic oxidation of NO with O2 over FeMnOx/TiO2 has been studied, revealing that the catalyst's activity is attributed to higher surface area, lower crystallinity of manganese oxides, and abundant Mn3+, Fe3+, and chemisorbed oxygen species on the surface. The loading sequences of iron and manganese oxides significantly impact the surface physicochemical properties, demonstrating the intricate interplay between Fe and Mn in altering the catalyst's performance (Zhang et al., 2014).
Scientific Research Applications
Environmental Remediation
Iron and manganese oxides play a critical role in environmental remediation, particularly in the removal of heavy metals from water and wastewater. Nanosized metal oxides, including ferric and manganese oxides, exhibit high surface area and specific affinity for heavy metal adsorption, making them effective in heavy metal removal from aqueous systems (Ming Hua et al., 2012). Furthermore, the catalysis of sulfite oxidation by manganese ions in the presence of iron ions highlights the synergistic effects of these oxides in environmental processes, suggesting potential applications in pollution control and water treatment (A. Ermakov & A. P. Purmal, 2002).
Biomedical Applications
Iron oxide nanoparticles, including Fe2MnO4, have been extensively studied for their potential in biomedical applications due to their unique magnetic and photoluminescent properties. These nanoparticles are used for MRI/optical multimodal imaging and as therapeutic mediators in cancer treatment. Their superparamagnetic behavior is beneficial for magnetic hyperthermia therapy, which utilizes the heat generated by these nanoparticles under an alternating magnetic field to kill cancer cells (D. Shi et al., 2015). Additionally, iron oxide/gold nanocomposites have shown promise for theranostic applications, providing both therapeutic and diagnostic capabilities in a single platform (K. Leung et al., 2012).
Energy Storage and Conversion
Spinel structured iron cobalt oxides, closely related to iron manganese oxides, exhibit excellent electrochemical performance as electrodes in energy storage and conversion devices, including supercapacitors and lithium-ion batteries. These materials' morphology and nanostructures significantly influence their electrochemical behavior, suggesting that similar properties could be explored for Fe2MnO4 in energy applications (Hongyan Gao et al., 2017).
Water Treatment
Biological aerated filters (BAFs) have been identified as a potential technology for the simultaneous removal of iron and manganese ions from water, indicating the relevance of Fe2MnO4 and similar compounds in water treatment processes. These filters leverage the chemical and biological properties of iron and manganese oxides to efficiently remove these metals from contaminated water sources (Nuratiqah Marsidi et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
iron(3+);manganese(2+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.Mn.4O/q2*+3;+2;4*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSDLVIPMHDAFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mn+2].[Fe+3].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2MnO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152949 |
Source


|
| Record name | Iron manganese oxide (Fe2MnO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron manganese oxide (Fe2MnO4) | |
CAS RN |
12063-10-4 |
Source


|
| Record name | Iron manganese oxide (Fe2MnO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron manganese oxide (Fe2MnO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

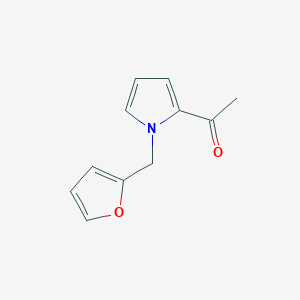

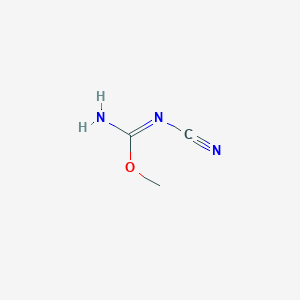
![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)
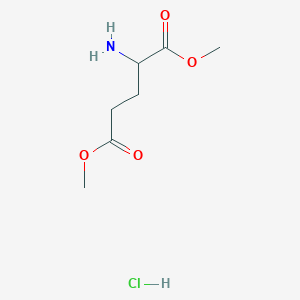
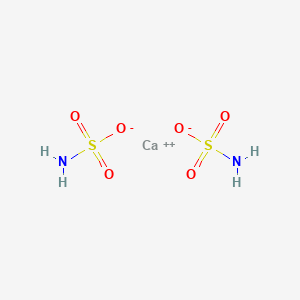
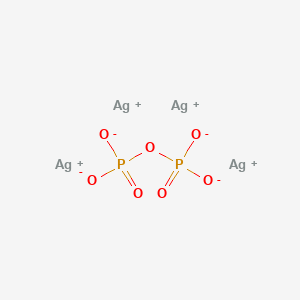
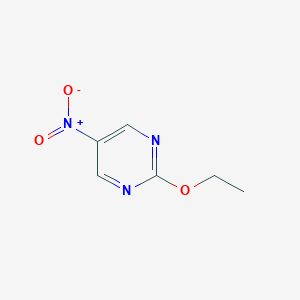
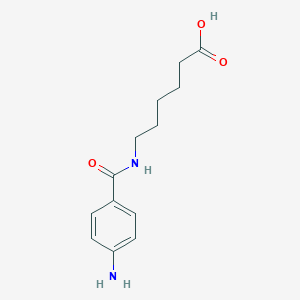
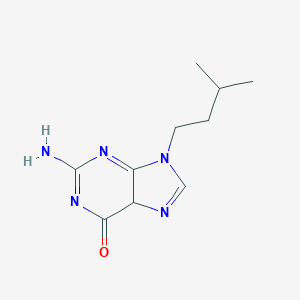
![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)


